![molecular formula C20H16N2O3 B2779227 3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896829-34-8](/img/structure/B2779227.png)

3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

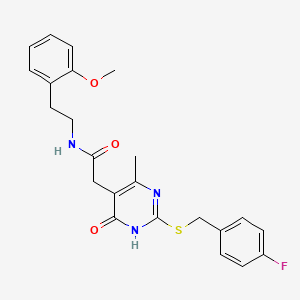

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist .

Synthesis Analysis

The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

The most common structures among pyridopyrimidines are derivatives of pyrido[2,3-d]pyrimidine .Chemical Reactions Analysis

At room temperature in aqueous ethanol, photo-excited state functions generated from Na2 eosin Y were employed as direct hydrogen atom transfer (HAT) catalysts by visible light mediated in the air atmosphere .Physical And Chemical Properties Analysis

Pyridopyrimidines offer a great practical potential in the search for new biologically active compounds .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds within the chromeno[2,3-d]pyrimidine-4,5-dione family are synthesized through various methods, highlighting their versatility and the interest in their structural and functional properties. For instance, a novel method for the synthesis of 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones from 6-amino-1,3-dimethyluracil and o-hydroxybenzyl alcohols, Mannich base, and quaternary ammonium salt has been developed, offering yields of 38-85% (Osyanin et al., 2014). This method emphasizes the ability to introduce substituents at the nitrogen atom, which is often limited by other synthesis methods.

Antimicrobial Applications

The antimicrobial evaluation of novel heteroannulated compounds, including chromeno[3′,2′:5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a] pyrimidines, demonstrates variable inhibitory effects towards tested microorganisms. This suggests their potential application in developing new antimicrobial agents (Esam S. Allehyani, 2022).

Catalyst-Free Synthesis

A catalyst-free, one-pot, three-component synthesis approach for creating diversely substituted chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones highlights an environmentally friendly and efficient method for producing these compounds. This method's mild conditions and high atom economy underscore the potential for green chemistry applications (Brahmachari & Nayek, 2017).

On-Water Organic Synthesis

The on-water synthesis of chromene derivatives using l-proline catalysis in aqueous media represents a green and efficient synthesis approach. This method's good to excellent yields further demonstrate the versatility and eco-friendliness of synthesizing chromeno[2,3-d]pyrimidine derivatives (Mofakham et al., 2013).

Novel Synthesis Methods

Innovative synthesis methods, such as the one-pot four-component reaction, create chromeno[2,3-d]pyrimidine-2,4-dione derivatives with a nitroketene-aminal moiety at C(5). This method's ease, good yields, and simple purification process underscore its utility in synthesizing complex derivatives (Alizadeh et al., 2015).

Oxidizing Agents

Chromeno[2,3-d]pyrimidine-4,5-diones, particularly those with deazaflavin analogs, demonstrate strong oxidizing power, suggesting their potential use as oxidizing agents in organic synthesis. Their ability to oxidize alcohols to aldehydes under neutral conditions is particularly noteworthy (Yoneda et al., 1980).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase .

Result of Action

Similar compounds have been shown to inhibit the growth of various cell lines .

Orientations Futures

Propriétés

IUPAC Name |

3-benzyl-2-ethylchromeno[2,3-d]pyrimidine-4,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3/c1-2-16-21-19-17(18(23)14-10-6-7-11-15(14)25-19)20(24)22(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKNGZUXZSERDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-2-ethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamido)benzoate](/img/structure/B2779149.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2779153.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)